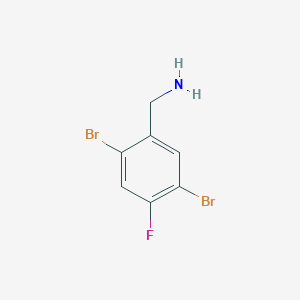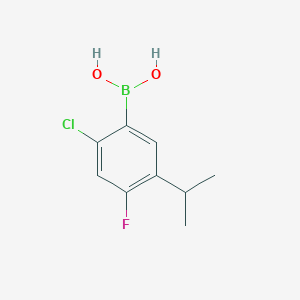
2-Methoxyimino-2-cyanoacetamide
Vue d'ensemble
Description
It is widely used in agriculture to protect crops from fungal infections, particularly those caused by Peronosporales, including Peronospora, Phytophthora, and Plasmopara species . The compound is known for its protective and curative actions, making it a valuable tool in the management of plant diseases .
Méthodes De Préparation
The synthesis of 2-Methoxyimino-2-cyanoacetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the methylation of 2-cyano-N’[(ethylamino)-carbonyl]-2-hydroxyimino) acetamide . Industrial production often involves the use of phosphoryl chloride and toluene as solvents, with the reaction mixture being stirred until complete dissolution .
Analyse Des Réactions Chimiques
2-Methoxyimino-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly with phenacyl bromide in boiling ethanol using triethylamine as a catalyst, leading to the formation of pyrrole derivatives.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions, forming various heterocyclic compounds.
Applications De Recherche Scientifique
2-Methoxyimino-2-cyanoacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxyimino-2-cyanoacetamide involves its ability to inhibit sporulation and exhibit local systemic activity . It disrupts the normal metabolic processes of fungi, leading to their death. The exact molecular targets and pathways are not fully elucidated, but its effectiveness in controlling fungal infections is well-documented .
Comparaison Avec Des Composés Similaires
2-Methoxyimino-2-cyanoacetamide is unique due to its dual protective and curative actions. Similar compounds include:
2-Cyanoacetamide: Used in the synthesis of heterocyclic compounds but lacks the fungicidal properties of this compound.
N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide: Shares structural similarities but differs in its specific applications and effectiveness.
Propriétés
Numéro CAS |
60860-24-4 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |
Clé InChI |
ORQGCZICHIRLTG-UHFFFAOYSA-N |
SMILES canonique |
CON=C(C#N)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)


![(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B8655486.png)

![tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate](/img/structure/B8655505.png)






